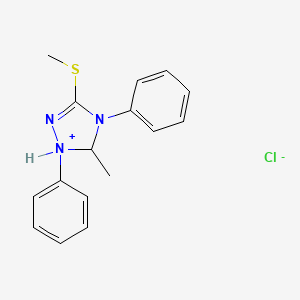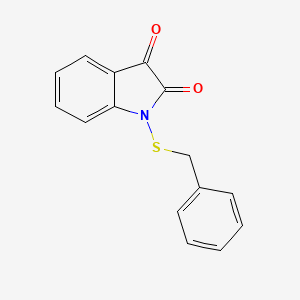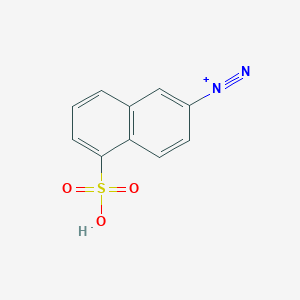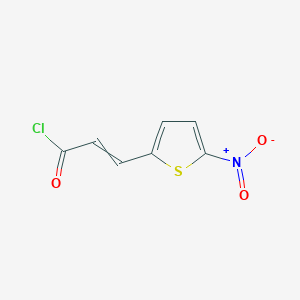
Methyl N-(trichloroethenyl)benzenecarboximidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-(trichloroethenyl)benzenecarboximidate is an organic compound with the molecular formula C10H8Cl3NO It is a derivative of benzenecarboximidic acid, where the hydrogen atom of the imidic acid group is replaced by a trichloroethenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(trichloroethenyl)benzenecarboximidate typically involves the reaction of benzenecarboximidic acid with trichloroethylene in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{C}_6\text{H}_5\text{C}(=NH)\text{OCH}_3 + \text{CCl}_2\text{CHCl} \rightarrow \text{C}_6\text{H}_5\text{C}(=N\text{CCl}_2\text{CHCl})\text{OCH}_3 ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. This method ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl N-(trichloroethenyl)benzenecarboximidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trichloroethenyl group to less chlorinated derivatives.
Substitution: The trichloroethenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenecarboximidic acid derivatives, while reduction can produce partially dechlorinated compounds.
Aplicaciones Científicas De Investigación
Methyl N-(trichloroethenyl)benzenecarboximidate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl N-(trichloroethenyl)benzenecarboximidate involves its interaction with molecular targets through nucleophilic addition and substitution reactions. The trichloroethenyl group acts as an electrophile, facilitating the formation of covalent bonds with nucleophiles. This interaction can lead to the modification of biomolecules and the alteration of cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methyl benzenecarboximidate: A simpler derivative without the trichloroethenyl group.
Ethyl benzenecarboximidate: Similar structure with an ethyl group instead of a methyl group.
Benzyl benzenecarboximidate: Contains a benzyl group in place of the methyl group.
Uniqueness
Methyl N-(trichloroethenyl)benzenecarboximidate is unique due to the presence of the trichloroethenyl group, which imparts distinct chemical reactivity and potential applications. This group enhances the compound’s electrophilic nature, making it a valuable reagent in various chemical transformations.
Propiedades
Número CAS |
57806-90-3 |
|---|---|
Fórmula molecular |
C10H8Cl3NO |
Peso molecular |
264.5 g/mol |
Nombre IUPAC |
methyl N-(1,2,2-trichloroethenyl)benzenecarboximidate |
InChI |
InChI=1S/C10H8Cl3NO/c1-15-10(14-9(13)8(11)12)7-5-3-2-4-6-7/h2-6H,1H3 |
Clave InChI |
NKZHGQNNHNIDDA-UHFFFAOYSA-N |
SMILES canónico |
COC(=NC(=C(Cl)Cl)Cl)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1-Oxo-1-phenylpropan-2-yl)carbamoyl]benzoic acid](/img/structure/B14627837.png)

![Benzoic acid;[fluoro(dimethyl)silyl]methanol](/img/structure/B14627850.png)





![3-[(Methylsulfanyl)methyl][1,1'-biphenyl]-2-amine](/img/structure/B14627878.png)
![1-[1-Heptyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one](/img/structure/B14627880.png)


![Methanesulfonic acid, [(4-chlorophenyl)amino]-](/img/structure/B14627895.png)
![2-[Methyl(phenyl)amino]-2-oxoethyl dimethylsulfamate](/img/structure/B14627900.png)
